Lodoxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-5-cyano-3-(oxaloamino)anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O6/c12-7-5(14-8(16)10(18)19)1-4(3-13)2-6(7)15-9(17)11(20)21/h1-2H,(H,14,16)(H,15,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGLGHVJXCETIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)C(=O)O)Cl)NC(=O)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057767 | |
| Record name | Lodoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53882-12-5 | |
| Record name | Lodoxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53882-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lodoxamide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053882125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodoxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lodoxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPU695OD73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Lodoxamide S Pharmacological Actions
Cellular and Subcellular Modulatory Mechanisms
Lodoxamide exerts its pharmacological effects by modulating key cellular processes involved in allergic responses, particularly within mast cells and eosinophils. fda.govncats.iopatsnap.comdrugbank.comguidetopharmacology.org
Regulation of Mast Cell Degranulation and Mediator Release
A core action of this compound is the inhibition of mast cell degranulation, the process by which mast cells release preformed and newly synthesized inflammatory mediators. fda.govncats.iomedsinfo.com.aupatsnap.comontosight.ai By stabilizing the mast cell membrane, this compound prevents the release of these substances upon allergen exposure. patsnap.comontosight.aidrugbank.comnih.gov
This compound has been shown to effectively inhibit the release of histamine (B1213489) from mast cells. fda.govncats.iomedsinfo.com.auontosight.aidrugbank.comnih.govcaymanchem.com In vitro studies using isolated rodent peritoneal mast cells have demonstrated that this compound prevents antigen-stimulated histamine release. fda.govmedsinfo.com.aucaymanchem.com This inhibitory effect is observed across different stimuli, including compound 48/80, anti-IgE, and the calcium ionophore A23187. caymanchem.com
Research findings on histamine release inhibition by this compound:
| Stimulus | Cell Type | IC50 (µM) | Reference |
| Compound 48/80 | Isolated rat peritoneal mast cells | 0.1-50 | caymanchem.com |
| Anti-IgE | Isolated rat peritoneal mast cells | 0.1-50 | caymanchem.com |
| A23187 | Isolated rat peritoneal mast cells | 0.1-50 | caymanchem.com |
| Topical Ovalbumin Challenge | Rat Conjunctival Tissue | - | caymanchem.com |
In addition to isolated cells, this compound has been shown to reduce antigen-induced histamine release from rat conjunctival tissue in vitro. caymanchem.com
Beyond histamine, this compound also prevents the release of other inflammatory mediators from mast cells, including slow-reacting substances of anaphylaxis (SRS-A), which are also known as peptido-leukotrienes. fda.govncats.iomedsinfo.com.aupatsnap.comontosight.aidrugbank.comguidetopharmacology.orghpra.iepdr.netnps.org.au Studies have confirmed the ability of this compound to prevent the release of these mediators. fda.govmedsinfo.com.auhpra.iepdr.netnps.org.au Research in patients with ocular prosthesis-associated giant papillary conjunctivitis (OP-GPC) demonstrated that treatment with this compound 0.1% significantly decreased tear levels of leukotriene B4 (LTB4) and leukotriene C4 (LTC4). nih.gov
Data on Leukotriene Levels in Tears of OP-GPC Patients:
| Mediator | Before Treatment (Mean ± SEM) | After this compound Treatment (Mean ± SEM) | Significance | Reference |
| LTB4 | Significantly higher than control | Significantly decreased | Significant | nih.gov |
| LTC4 | Significantly higher than control | Significantly decreased | Significant | nih.gov |
Calcium Influx Modulation in Mast Cells
A postulated mechanism for this compound's mast cell stabilizing effect is its ability to prevent calcium influx into mast cells upon antigen stimulation. fda.govncats.iomedsinfo.com.audrugbank.comnih.govhpra.iepdr.netnps.org.aunih.govmedsafe.govt.nz By inhibiting the influx of calcium ions, this compound is thought to stabilize the mast cell membrane, thereby preventing degranulation. ncats.iomedsinfo.com.audrugbank.comnih.govhpra.iepdr.netnps.org.aunih.govmedsafe.govt.nzresearchgate.net This mechanism is considered similar to that of cromolyn (B99618) sodium, another mast cell stabilizer. drugbank.comnih.gov Studies have shown that this compound inhibits A23187-induced calcium influx in mast cells. caymanchem.com
Inhibition of Eosinophil Chemotaxis
This compound also inhibits the chemotaxis of eosinophils. fda.govncats.iomedsinfo.com.aupatsnap.comontosight.aidrugbank.comguidetopharmacology.orghpra.iepdr.netnps.org.aumedsafe.govt.nzncats.io Eosinophils are inflammatory cells that play a significant role in allergic reactions. patsnap.com By preventing the migration of eosinophils to the site of inflammation, this compound further contributes to the reduction of the allergic response. patsnap.com this compound has been shown to exert dose-dependent inhibitory effects on human eosinophil chemotactic response to fMLP and IL-5. ncats.ioncats.iotargetmol.com
Research findings on eosinophil chemotaxis inhibition by this compound:
| Chemoattractant | Cell Type | Concentration (ng/ml) | Inhibition (%) | Reference |
| fMLP | Human eosinophils | 100 | >60 | ncats.ioncats.io |
| fMLP | Human eosinophils | 10000 (10 ug/ml) | 80 | ncats.ioncats.io |
| IL-5 | Human eosinophils | - | Significant | targetmol.com |
Additionally, this compound robustly inhibits the release of eosinophil peroxidase following IgA-dependent activation and, to a lesser extent, the release of eosinophil cationic protein and eosinophil-derived neurotoxin. targetmol.com
Molecular Interactions and Receptor Binding Dynamics
While the precise molecular target for this compound's mast cell stabilizing effect is not fully known fda.govncats.iomedsinfo.com.audrugbank.comnih.govhpra.iepdr.netnps.org.aumedsafe.govt.nz, recent research indicates that this compound is a potent agonist of the G protein-coupled receptor 35 (GPR35). caymanchem.comnih.govmdpi.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov Studies have shown this compound activates GPR35 with high potency. caymanchem.comnih.gov The activation of GPR35 by this compound has been demonstrated in various assays, including β-arrestin-2 interaction assays and label-free dynamic mass redistribution (DMR) experiments. caymanchem.comnih.gov
Molecular docking studies have been conducted to evaluate the binding of this compound and related compounds to the GPR35 receptor. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net These studies suggest that this compound exhibits favorable binding to the catalytic binding site of GPR35, with a binding mode and accommodation similar to related derivatives. mdpi.comdntb.gov.uaresearchgate.net Intermolecular interactions, including hydrogen bonding, play a role in the binding of this compound and its derivatives to the receptor. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net Cryo-electron microscopy has provided a 3D conformation of GPR35 bound to this compound, demonstrating coupling with Gα13 and Gαi/o proteins. researchgate.net The interaction with GPR35 and subsequent G protein coupling is an area of ongoing research to fully understand the molecular basis of this compound's pharmacological actions. researchgate.net
GPR35 Receptor Agonism and Associated Signaling Pathways
This compound functions as a high-potency agonist at both human and rat GPR35. nih.govnih.gov This agonism leads to the activation of associated signaling pathways. GPR35 has been shown to couple predominantly with Gα12/13 and Gαi/o proteins. nih.govarchivosdeneurociencias.org Activation through Gαi/o can inhibit adenylate cyclase activity, leading to reduced intracellular cAMP levels and potentially dampening the MAPK/ERK pathway. nih.gov GPR35 is also able to effectively activate the G protein Gα13, which is routinely linked to the regulation of Rho-kinases and the actin cytoskeleton. acs.org Activation of GPR35 by agonists can also induce the recruitment of β-arrestin-2, leading to receptor internalization and desensitization. nih.gov Beyond desensitization, β-arrestins can act as signaling scaffolds, interacting with various pathways, including JNK, Akt, and ERK1/2, in a G protein-independent manner, potentially leading to anti-inflammatory effects. nih.gov
Computational Modeling and Ligand Docking Studies with GPR35
Computational modeling and ligand docking studies have been instrumental in understanding the binding of this compound to the GPR35 receptor and predicting the contributions of different residues within the binding pocket. nih.govacs.org These studies have provided a strong rationale for experimental data regarding ligand potency and interactions. nih.gov Validation of docking protocols has been performed by reproducing the experimental binding of co-crystallized this compound to GPR35, showing a low RMSD value. mdpi.comresearchgate.net
Molecular docking studies have revealed key hydrogen bonding and electrostatic interactions between this compound and residues in the GPR35 binding site. This compound exhibits hydrogen bonding interactions with residues such as Arg164 and Leu258. mdpi.comresearchgate.net Electrostatic interactions, particularly with Arg240, have also been observed. mdpi.comresearchgate.net The highly positively charged binding pocket of GPR35 and the complementary electrostatic ligand recognition mode help explain the binding of acidic ligands like this compound. nih.gov
Molecular docking studies suggest that this compound can coordinate with catalytic ions within the GPR35 binding site. Specifically, coordination with the catalytic calcium ion through a carbonyl group has been observed, similar to other ligands interacting with GPR35. mdpi.comresearchgate.net This coordination is another aspect of the detailed interactions contributing to this compound's binding to the receptor.
GPR35 Mutagenesis and Ligand Potency Alterations
Mutagenesis studies have provided crucial insights into the specific residues involved in this compound binding and the impact of their alteration on ligand potency. Swapping nonconserved arginine residues between rat and human GPR35 orthologs within proximity of the conserved arginine at position 3.36 has been explored to define the agonist binding pocket. nih.govscite.ai Computational modeling and docking predicted the contributions of different arginine residues, and experimental testing confirmed selective loss of potency of this compound at distinct arginine mutants. nih.govacs.orgscite.ai Mutation of two arginines at positions 6.58 and 7.32 significantly reduced the potency of this compound in some studies. gla.ac.uk These findings support the critical role of specific residues in this compound activity at GPR35. researchgate.net Computational models also suggested that this compound would display reduced potency at a low-frequency human GPR35 single nucleotide polymorphism, which was experimentally confirmed. nih.govacs.orgscite.ai
Comparative Agonism with Related Symmetric Di-acids
This compound and bufrolin (B127780), both symmetric di-acids, were identified as high-potency agonists of human GPR35. nih.govnih.govgla.ac.uk Unlike some previously identified high-potency agonists that show selectivity for human GPR35, this compound and bufrolin display equivalent potency at rat GPR35. nih.govnih.govscite.ai This shared characteristic among symmetric di-acids like this compound, bufrolin, cromolyn disodium, and nedocromil (B1678009) sodium highlights a potential structural commonality related to their GPR35 agonism. gla.ac.ukresearchgate.net The fact that this compound and bufrolin are symmetric di-acids led researchers to explore their potential mode of binding through mutagenesis, focusing on arginine residues near the conserved Arg3.36. nih.govscite.ai These studies suggested that while many GPR35 ligands share a central arginine-based binding domain, ligands with additional carboxylate groups, such as this compound, may require a further binding site. gla.ac.uk This additional binding site, often poorly conserved between species, could explain the species selectivity observed with many ligands, with this compound and bufrolin being exceptions due to their equipotency across human and rat orthologs. gla.ac.uk
| Compound | Human GPR35 Potency (EC₅₀) | Rat GPR35 Potency (EC₅₀) | Symmetric Di-acid |
| This compound | High potency (e.g., 1.6 ± 0.4 nM) nih.gov | High potency (e.g., 12.5 ± 0.6 nM) nih.gov | Yes |
| Bufrolin | High potency (e.g., 9.9 ± 0.4 nM) nih.gov | High potency (e.g., 9.9 ± 0.4 nM) nih.gov | Yes |
| Cromolyn Disodium | Moderate potency | Relatively similar | Yes |
| Nedocromil Sodium | Moderate potency | Not specified in detail | Yes |
| Zaprinast | Varies | Substantially more potent than this compound and bufrolin nih.gov | No |
| Amlexanox | Partial agonist, lower potency nih.gov | Approximately 500-fold more potent than human nih.gov | No |
Note: Potency values (EC₅₀) can vary depending on the assay and experimental conditions used.
Comparative Analysis of this compound with Other Mast Cell Stabilizers
This compound belongs to a class of drugs known as mast cell stabilizers, which also includes compounds like cromolyn sodium and nedocromil sodium. These agents share the common property of inhibiting mast cell degranulation but may exhibit differences in potency or additional mechanisms of action.
Comparison with Cromolyn Sodium
Cromolyn sodium is another well-established mast cell stabilizer used in the management of allergic conditions. wikipedia.orgmacsenlab.com Both this compound and cromolyn sodium are thought to prevent calcium influx into mast cells, thus stabilizing the cell membrane and inhibiting mediator release. drugbank.comnih.govcfspharmacy.pharmacy Some studies suggest that this compound may offer a more rapid and significant improvement in the signs and symptoms of allergic eye disease compared to cromolyn sodium. nv.govnih.gov For instance, a multicenter study involving patients with allergic eye disease found that those treated with this compound 0.1% ophthalmic solution showed a significantly more rapid and greater improvement than those receiving cromolyn sodium 2% ophthalmic solution over a 28-day period. nih.gov In an animal model, this compound was reported to be approximately 2500 times more potent than sodium cromoglycate, although their clinical efficacy in controlling allergic conjunctivitis symptoms may be similar. entokey.com this compound may also have additional benefits over cromolyn sodium due to potential antieosinophil action. entokey.com
Data from comparative studies highlight differences in perceived benefit:
| Mast Cell Stabilizer | Comparison Group | Perceived Benefit (Likelihood Ratio) | 95% Confidence Interval | Source |
| Sodium Cromoglycate | Placebo | 17 times more likely to perceive benefit | 4 to 78 | nih.gov |
| Nedocromil Sodium | Placebo | 1.8 times more likely to perceive moderate or total control | 1.3 to 2.6 | nih.govaafp.org |
| This compound Tromethamine | Placebo | Significant benefit reported | Based on one small study | nih.govaafp.org |
Note: The data for this compound versus placebo is based on a single small study. nih.govaafp.org
Comparison with Nedocromil Sodium
Nedocromil sodium is another mast cell stabilizer used for allergic conditions, including allergic conjunctivitis. wikipedia.orgtandfonline.com Similar to this compound and cromolyn, nedocromil inhibits the degranulation of mast cells and the release of inflammatory mediators like histamine and tryptase. wikipedia.org Nedocromil is also reported to act on multiple cells involved in allergic inflammation, including eosinophils, neutrophils, macrophages, monocytes, and platelets. nih.gov Some research suggests that nedocromil may provide a more rapid and marked improvement in symptoms compared to cromolyn sodium and may decrease the need for rescue steroids in long-term comparisons. entokey.com While both this compound and nedocromil are effective mast cell stabilizers, a meta-analysis of topical treatments for seasonal allergic conjunctivitis found insufficient evidence from comparative trials to recommend the use of one type of mast cell stabilizer over another, suggesting that treatment preferences may be based on factors such as convenience and cost. nih.govaafp.org
Absence of Intrinsic Vasoconstrictor, Antihistaminic, or Cyclooxygenase Inhibition Activities
A key characteristic of this compound's pharmacological profile is the absence of intrinsic vasoconstrictor, antihistaminic, or cyclooxygenase inhibition activities. nih.gov Unlike some other ophthalmic preparations used for allergic relief that may combine antihistamines with vasoconstrictors, this compound's action is primarily focused on stabilizing mast cells. nih.govclspectrum.com This lack of direct antihistamine activity distinguishes it from dual-acting agents that both block histamine receptors and stabilize mast cells. tandfonline.com Furthermore, this compound does not inhibit the cyclooxygenase pathway, which is the target of nonsteroidal anti-inflammatory drugs (NSAIDs) used to reduce prostaglandin (B15479496) production and inflammation. entokey.comnv.gov This specific mode of action, centered on mast cell stabilization without these additional activities, defines this compound's role in the management of allergic disorders.
Pharmacological Research and Preclinical Investigations
In Vitro Studies on Cellular Stabilization and Mediator Release
In vitro studies have demonstrated lodoxamide's ability to stabilize rodent mast cells. medsinfo.com.aufda.govvisioninstitutecanada.commedsafe.govt.nzdrugs.com This stabilization prevents the release of inflammatory mediators stimulated by antigens. medsinfo.com.aufda.govvisioninstitutecanada.commedsafe.govt.nzdrugs.com Specifically, this compound has been shown to inhibit the antigen-stimulated release of histamine (B1213489) from rodent mast cells. medsinfo.com.aufda.govvisioninstitutecanada.commedsafe.govt.nzdrugs.com
Beyond histamine, this compound also prevents the release of other mast cell inflammatory mediators, including slow-reacting substances of anaphylaxis (SRS-A), also known as peptido-leukotrienes. medsinfo.com.aufda.govvisioninstitutecanada.commedsafe.govt.nzdrugs.com The precise mechanism by which this compound achieves mast cell stabilization is not fully understood, but it has been reported to prevent the influx of calcium into mast cells upon antigen stimulation. medsinfo.com.aufda.govvisioninstitutecanada.commedsafe.govt.nz This prevention of calcium influx is believed to be key to inhibiting histamine release. visioninstitutecanada.comdrugs.comnovartis.com
Furthermore, in vitro studies indicate that this compound inhibits eosinophil chemotaxis. medsinfo.com.aufda.govvisioninstitutecanada.commedsafe.govt.nzdrugs.com Eosinophil chemotaxis towards fMLP and IL-5 is significantly and dose-dependently suppressed by this compound. targetmol.commedchemexpress.com this compound also strongly inhibits the release of eosinophil peroxidase following IgA-dependent activation and, to a lesser extent, the release of eosinophil cationic protein and eosinophil-derived neurotoxin. targetmol.commedchemexpress.com
In isolated rat peritoneal mast cells, this compound displayed a biphasic dose-response inhibition to histamine release initiated by various stimuli, including compound 48/80, anti-IgE, and the calcium ionophore A23187, with IC50 values ranging from 0.1 to 50 µM. nih.gov A consistent finding regarding its mode of action in these studies was its ability to inhibit 45calcium flux into the mast cell in response to antigen or A23187. nih.gov
This compound has also been shown to downregulate in vitro ICAM-1 expression on a continuously cultured, differentiated conjunctival cell line (WK). nih.gov This effect was observed both in basal conditions and upon interferon-gamma stimulation, although at high concentrations. nih.gov
In Vivo Studies on Hypersensitivity Reactions
In vivo studies in animals and humans have demonstrated that this compound, acting as a mast cell stabilizer, inhibits the Type I immediate hypersensitivity reaction. fda.govvisioninstitutecanada.comdrugs.comnovartis.comdrugbank.comnih.govmims.com
Inhibition of Type I Immediate Hypersensitivity Reactions
This compound therapy inhibits the in vivo Type I, IgE-mediated (immediate) hypersensitivity reaction. medsinfo.com.aufda.govvisioninstitutecanada.comdrugs.comnovartis.comdrugbank.comnih.govmims.com Studies in animals and humans have shown this inhibitory effect. visioninstitutecanada.comnovartis.com
In monkeys sensitized to Ascaris antigen, this compound treatment prevented allergen-induced bronchospasms and reduced pulmonary function. visioninstitutecanada.comnovartis.comtargetmol.commedchemexpress.com this compound has been demonstrated to have cromolyn-like activity in Ascaris antigen-sensitized rhesus monkeys. targetmol.commedchemexpress.cominvivochem.com When administered intravenously, orally, or intrabronchially by aerosol, this compound significantly inhibited the increased respiratory frequency and decreased tidal volume induced by antigen challenge in these monkeys. targetmol.commedchemexpress.cominvivochem.com
In a guinea pig model of allergic conjunctivitis, this compound significantly reduced tryptase levels, neutrophils, and eosinophils in the tear fluid after allergen challenge. researchgate.net It also significantly inhibited ocular itching compared to placebo. researchgate.net The effects of this compound on eosinophil infiltration were assessed in this model, showing that the level of radioactivity in this compound-treated eyes of guinea pigs sensitized to ovalbumin was approximately 60% of that in saline-treated eyes. researchgate.net This level was comparable to the saline-treated eye that had not been exposed to allergen, suggesting an inhibitory effect on eosinophils. researchgate.net
Effects on Cutaneous Vascular Permeability
This compound inhibits the increase in cutaneous vascular permeability associated with reagin or IgE and antigen-mediated reactions. medsinfo.com.aufda.govvisioninstitutecanada.comdrugs.comnovartis.comdrugbank.comnih.gov This effect has been observed in rats, monkeys, and humans. visioninstitutecanada.comnovartis.com A similar vascular reaction in the palpebral conjunctiva of rats has also been inhibited with topical ocular administration of this compound. visioninstitutecanada.comnovartis.com
Animal Model Studies
Animal studies have been conducted to assess various aspects of this compound's effects, including reproductive function and developmental toxicity.
Reproductive Function Assessments in Laboratory Animals
Laboratory animal studies have shown no evidence of impairment of reproductive function with this compound. medsinfo.com.auvisioninstitutecanada.commedsafe.govt.nzdrugs.com Reproduction studies with this compound trometamol administered orally to rats and rabbits at doses of 100 mg/kg/day produced no evidence of effects on fertility or reproductive performance. visioninstitutecanada.commedsafe.govt.nzdrugs.comnovartis.comwikidoc.org
Investigations into Hepatic Fibrosis Attenuation
Research has explored the potential of this compound in attenuating hepatic fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins in the liver, leading to impaired liver function. Studies, primarily in animal models, have investigated the effects of this compound on the progression of liver fibrosis induced by agents such as carbon tetrachloride (CCl₄). biomolther.orgresearchgate.netnih.gov
One key area of investigation has focused on the potential involvement of G protein-coupled receptor 35 (GPR35) in the anti-fibrotic effects of this compound. This compound has been identified as a potent agonist of human and rat GPR35. biomolther.orgresearchgate.netnih.govresearchgate.net However, studies using in vitro assays, such as the AP-TGF-α shedding assay, have indicated that this compound is not a potent agonist of mouse GPR35, raising questions about the precise mechanism of action in mouse models of hepatic fibrosis. biomolther.orgresearchgate.netnih.govresearchgate.netnih.govdbpia.co.kr
Despite the observations regarding mouse GPR35 in vitro, in vivo studies in mice have demonstrated that this compound treatment can inhibit the hepatic fibrosis induced by CCl₄. biomolther.orgresearchgate.netnih.govnih.govdbpia.co.kr Furthermore, a specific GPR35 antagonist, CID2745687, was shown to reverse the anti-fibrotic effects mediated by this compound in these mouse models. biomolther.orgresearchgate.netnih.govnih.govdbpia.co.kr This suggests a complex relationship between this compound, GPR35, and the observed anti-fibrotic effects in vivo, potentially involving other targets or species-specific differences in GPR35 activity. biomolther.orgnih.govresearchgate.net
Investigations have also examined the impact of this compound on the expression of key markers involved in extracellular matrix remodeling and fibrosis. This compound treatment has shown significant effects on the mRNA expression levels of collagen Iα1, collagen Iα2, and TGF-β1 in the extracellular matrix. biomolther.orgresearchgate.netnih.govnih.govdbpia.co.kr These molecules are crucial contributors to the development and progression of hepatic fibrosis.
While serum levels of AST and ALT, indicators of liver injury, were elevated by CCl₄ treatment in mouse models, these levels remained unchanged after treatment with this compound and CID2745687 in one study. biomolther.org This suggests that the anti-fibrotic effects observed might be independent of changes in these specific liver injury markers. biomolther.org
The findings from these preclinical investigations indicate that this compound possesses anti-fibrotic properties in mouse models of hepatic fibrosis. biomolther.orgresearchgate.netnih.govnih.govdbpia.co.kr Although the exact mechanisms, particularly the role of GPR35 in the observed in vivo effects in mice, require further clarification due to species-specific differences in GPR35 activation by this compound, the results support continued research into this compound as a potential therapeutic agent for hepatic fibrosis. biomolther.orgnih.gov
Data Tables
| Study Model | Treatment | Observed Effect on Hepatic Fibrosis | Reversal by CID2745687 | Effect on mRNA Expression (Collagen Iα1, Iα2, TGF-β1) | Effect on Serum AST/ALT |
| CCl₄-induced fibrosis in mice | This compound | Attenuation | Yes | Significant effects | Unchanged |
| In vitro (HEK293 cells) | This compound + human GPR35 | Activation of GPR35 | Not applicable | Not applicable | Not applicable |
| In vitro (HEK293 cells) | This compound + mouse GPR35 | No potent activation of GPR35 | Not applicable | Not applicable | Not applicable |
Pharmacokinetic and Pharmacodynamic Research
Absorption Studies
Absorption studies have focused on evaluating the systemic uptake of lodoxamide following both topical ocular and oral administration. These investigations provide insight into the extent of systemic exposure from different routes.
Systemic Absorption Following Topical Ocular Administration
Systemic absorption of this compound following topical ocular administration has been found to be minimal. In a study involving twelve healthy adult volunteers who received one drop of this compound tromethamine ophthalmic solution 0.1% in each eye four times daily for ten days, measurable this compound plasma levels were not detected at a limit of 2.5 ng/mL. pdr.netdrugbank.comnovartis.comvisioninstitutecanada.comnih.govdrugs.comhpra.ie Out of a total of 108 plasma samples collected in one study, only 3 showed detectable levels of this compound (level of detection 2.5 ng/mL), suggesting that minute amounts might be absorbed systemically in some individuals. medsafe.govt.nzmedsinfo.com.aunps.org.au This indicates very low systemic exposure after topical application to the eye. medscape.comuptodateonline.ir
Here is a summary of findings from topical ocular absorption studies:
| Study Population | Dosage Regimen | Detection Limit (ng/mL) | Detectable Plasma Samples | Total Plasma Samples |
| 12 healthy adult volunteers | 1 drop in each eye 4 times daily for 10 days | 2.5 | 0 | Not specified pdr.netdrugbank.comnovartis.comvisioninstitutecanada.comnih.govdrugs.com |
| 12 healthy adult volunteers | 1 drop in each eye 4 times daily for 10 days | 2.5 | 3 | 108 |
Oral Bioavailability Investigations
The oral bioavailability of 14C-lodoxamide in humans has been reported as 71%. medicines.org.ukhpra.ie Studies involving healthy adult volunteers receiving an oral dose of 3 mg (50 μCi) of 14C-lodoxamide have provided data on its disposition. pdr.netnovartis.comvisioninstitutecanada.comhpra.iemedsafe.govt.nzmedsinfo.com.au
Distribution Profile
Following absorption, this compound is distributed within the body. Research has primarily focused on systemic distribution and plasma levels, particularly after different routes of administration.
Systemic Distribution and Plasma Levels
Elimination Pathways
The elimination of this compound from the body has been investigated, identifying the primary routes of excretion.
Major Routes of Excretion
Urinary excretion is the major route of elimination for this compound. drugbank.comnovartis.comnih.govdrugs.comhpra.iemedsafe.govt.nzmedsinfo.com.aunps.org.auhpra.ierxlist.com Following an oral dose of 14C-lodoxamide, 83% was eliminated via urinary excretion. novartis.comhpra.iemedsafe.govt.nzmedsinfo.com.aunps.org.au The elimination half-life of 14C-lodoxamide, estimated from urinary excretion data, is approximately 8.5 hours. drugbank.comnovartis.comvisioninstitutecanada.comdrugs.comhpra.iemedsafe.govt.nzmedsinfo.com.aunps.org.au Minimal metabolism of this compound occurs, and it is primarily eliminated in its unchanged form. medtigo.com The metabolic transformation that does occur involves the stepwise hydrolysis of oxylamide groups, forming monoxamate and diamine, with the diamine undergoing further hydroxylation and conjugation to O-glucuronide or O-sulphate metabolites. medicines.org.ukhpra.ie The O-glucuronide and O-sulphate metabolites account for a significant portion (79%) of the biotransformed this compound, while the monoxamate and diamine account for smaller percentages (5% and 3%, respectively) of the excreted metabolites. medicines.org.ukhpra.ie Only a small percentage (2.7%) of the absorbed oral dose is recovered as unchanged drug in the urine. hpra.ie After topical ocular administration, elimination also occurs through the tear drainage system, leading to the medication reaching the nasal cavity and throat, and subsequently being swallowed and eliminated via the gastrointestinal tract. medtigo.com
Here is a summary of elimination data after oral administration:
| Route of Elimination | Percentage of Dose Excreted |
| Urinary Excretion | 83% (as 14C-lodoxamide) novartis.comhpra.iemedsafe.govt.nzmedsinfo.com.aunps.org.au |
| Unchanged Drug in Urine (of absorbed dose) | 2.7% hpra.ie |
Metabolites and Excretion (Oral Administration):
| Metabolite | Percentage of Excreted Metabolites |
| O-glucuronide & O-sulphate | 79% medicines.org.ukhpra.ie |
| Monoxamate | 5% medicines.org.ukhpra.ie |
| Diamine | 3% medicines.org.ukhpra.ie |
Pharmacodynamic Markers of Efficacy
This compound's efficacy is primarily attributed to its pharmacodynamic effects, particularly its ability to modulate the release of inflammatory mediators and stabilize cellular membranes involved in allergic responses. medsafe.govt.nzfda.govmedsinfo.com.aunih.govtaylorandfrancis.comnih.govwikipedia.orgmims.comvisioninstitutecanada.comuni.luinvivochem.comhres.ca
Inhibition of Inflammatory Mediators
Research indicates that this compound effectively inhibits the release of key inflammatory mediators from mast cells. In vitro studies using rodent mast cells have demonstrated its capacity to prevent the antigen-stimulated release of histamine (B1213489). medsafe.govt.nzfda.govmedsinfo.com.audrugs.comnih.govvisioninstitutecanada.comrxlist.comcaymanchem.comtandfonline.com this compound has been shown to be significantly more potent than sodium cromoglycate in preventing histamine release in in-vitro assays. taylorandfrancis.com Beyond histamine, this compound also prevents the release of other mast cell inflammatory mediators, including slow-reacting substances of anaphylaxis (SRS-A), which are also known as peptido-leukotrienes. medsafe.govt.nzfda.govmedsinfo.com.audrugs.comvisioninstitutecanada.comrxlist.comcaymanchem.com Furthermore, studies suggest that this compound inhibits eosinophil chemotaxis and can strongly inhibit the release of eosinophil peroxidase, and to a lesser extent, eosinophil cationic protein and eosinophil-derived neurotoxin, after IgA-dependent activation. medsafe.govt.nzfda.govmedsinfo.com.audrugs.comvisioninstitutecanada.comrxlist.comcaymanchem.commedchemexpress.comscite.ainih.gov
Table 1: Inhibition of Inflammatory Mediators by this compound
| Mediator | Effect of this compound | Research Context |
| Histamine | Inhibited Release | In vitro studies with rodent mast cells medsafe.govt.nzfda.govmedsinfo.com.audrugs.comnih.govvisioninstitutecanada.comrxlist.comcaymanchem.comtandfonline.com |
| SRS-A (Peptido-Leukotrienes) | Release Prevention | Mast cells medsafe.govt.nzfda.govmedsinfo.com.audrugs.comvisioninstitutecanada.comrxlist.comcaymanchem.com |
| Eosinophil Chemotaxis | Inhibition | In vitro studies medsafe.govt.nzfda.govmedsinfo.com.audrugs.comvisioninstitutecanada.comrxlist.comcaymanchem.commedchemexpress.comscite.ainih.gov |
| Eosinophil Peroxidase | Strong Inhibition (IgA-dependent) | In vitro studies scite.ai |
| Eosinophil Cationic Protein | Inhibition (to a lesser extent) | In vitro studies scite.ai |
| Eosinophil-Derived Neurotoxin | Inhibition (to a lesser extent) | In vitro studies scite.ai |
Cellular Stabilization Indicators
This compound's mechanism of action is postulated to involve the stabilization of mast cell membranes. Although the precise mechanism is not fully elucidated, it is reported to prevent calcium influx into mast cells upon antigen stimulation. medsafe.govt.nzpatsnap.comfda.govmedsinfo.com.audrugs.comnih.govvisioninstitutecanada.comrxlist.comcaymanchem.com This inhibition of calcium influx is considered crucial as calcium ions play a key role in the degranulation process of mast cells, which leads to the release of inflammatory mediators. patsnap.comvisioninstitutecanada.comrxlist.com By stabilizing the mast cell membrane and preventing degranulation, this compound consequently inhibits the release of intracellular histamine and other chemoattractant factors. nih.gov In addition to its effects on mast cells, this compound has been shown to downregulate ICAM-1 expression on a conjunctival epithelial cell line in vitro, both under basal conditions and upon interferon-gamma stimulation, suggesting a potential role in modulating cellular adhesion involved in inflammation. nih.govkarger.com Studies in animal models have also demonstrated that this compound can reduce mast cell degranulation following allergen challenge. tandfonline.com Furthermore, in clinical studies, this compound has been observed to reduce the total number of inflammatory cells and neutrophils in the tear fluid of patients with vernal keratoconjunctivitis, consistent with its activity as a mast-cell stabilizer. medchemexpress.comkarger.com
Table 2: Cellular Stabilization Effects of this compound
| Cellular Target/Indicator | Effect of this compound | Research Context |
| Mast Cell Membrane | Stabilization, Prevention of Calcium Influx | Postulated mechanism based on in vitro studies medsafe.govt.nzpatsnap.comfda.govmedsinfo.com.audrugs.comnih.govvisioninstitutecanada.comrxlist.comcaymanchem.com |
| Mast Cell Degranulation | Inhibition | In vitro and animal studies fda.govmedsinfo.com.audrugs.comnih.govtaylorandfrancis.comnih.govvisioninstitutecanada.cominvivochem.comrxlist.comcaymanchem.comtandfonline.com |
| ICAM-1 Expression | Downregulation (on conjunctival epithelial cell line) | In vitro studies nih.govkarger.com |
| Inflammatory Cell Influx | Reduction (total inflammatory cells and neutrophils) | Clinical study in VKC patients medchemexpress.comkarger.com |
Clinical Efficacy and Comparative Effectiveness Research
Randomized Controlled Trials and Meta-Analyses
Vernal keratoconjunctivitis (VKC) is a severe, chronic allergic eye disease that can lead to significant discomfort and potential vision complications. Multiple studies have demonstrated the clinical utility of lodoxamide in managing this condition.
A multicenter, randomized, double-masked, parallel-group study involving 118 patients with VKC compared the long-term efficacy of 0.1% this compound ophthalmic solution against a placebo over a 90-day period. The results showed that this compound was significantly more effective (p < .05) than placebo in reducing the severity of epithelial disease and corneal staining. researchgate.net Furthermore, this compound provided notable improvement in other key signs of VKC, including upper tarsal papillae, limbal signs such as papillae and Trantas' dots, and conjunctival discharge. researchgate.net While differences in symptom relief (itching, tearing, photophobia) were clinically meaningful, they were not always statistically significant. researchgate.net
In another clinical study conducted with 40 patients diagnosed with VKC, treatment with this compound eye drops resulted in a cure rate of 97.4% (38 out of 39 patients who completed the study). texas.gov The criteria for a cure were defined as the patient becoming symptom-free and the complete resolution of ocular signs. texas.gov This highlights the significant impact of this compound on the clinical course of VKC.
Table 1: Efficacy of this compound 0.1% vs. Placebo in Vernal Keratoconjunctivitis (90-Day Study)
| Outcome Measure | This compound 0.1% | Placebo | Statistical Significance |
|---|---|---|---|
| Reduction in Epithelial Disease Score | Significant Improvement | Less Improvement | p < 0.05 |
| Reduction in Corneal Staining Score | Significant Improvement | Less Improvement | p < 0.05 |
| Amelioration of Upper Tarsal Papillae | Observed Improvement | Less Improvement | - |
| Amelioration of Limbal Signs | Observed Improvement | Less Improvement | - |
| Reduction in Conjunctival Discharge | Observed Improvement | Less Improvement | - |
This compound has also proven effective in the treatment of seasonal allergic conjunctivitis (SAC), a common condition triggered by allergens like pollen.
A double-blind, randomized, placebo-controlled trial was conducted on 30 patients suffering from SAC due to grass pollen. nih.govthe-hospitalist.org Over a four-week treatment period, the group receiving 0.1% this compound tromethamine eye drops showed a significant clinical improvement compared to the placebo group. nih.govthe-hospitalist.org This clinical enhancement was associated with a notable reduction in inflammatory cells, particularly eosinophils, in the conjunctiva. nih.govthe-hospitalist.org
A systematic review and meta-analysis also identified a randomized controlled trial that compared 0.1% this compound with a placebo for SAC. researchgate.net The findings indicated that patients treated with this compound reported significantly fewer symptoms of tearing, burning, itching, photophobia, and eyelid swelling compared to those who received the placebo. researchgate.net
Further evidence comes from a study evaluating the early-phase allergic reaction through an allergen-specific conjunctival challenge in 10 patients. nih.gov Pre-treatment with this compound led to a significant reduction in the total symptom score and hyperemia (p < 0.05) and a decrease in the total number of inflammatory cells and neutrophils (p < 0.02) following the allergen challenge. nih.gov In a separate trial involving 20 subjects, this compound significantly inhibited ocular itching (p < 0.02) and reduced levels of tryptase, neutrophils, and eosinophils in tear fluid after an allergen challenge when compared with a placebo. dovepress.com
Table 2: this compound 0.1% vs. Placebo in a Conjunctival Allergen Challenge Model
| Parameter | This compound 0.1% | Placebo | Statistical Significance |
|---|---|---|---|
| Ocular Itching | Significantly Inhibited | No Significant Inhibition | p < 0.02 |
| Tear Fluid Tryptase Levels | Significantly Reduced | No Significant Reduction | p < 0.01 |
| Tear Fluid Neutrophils | Significantly Reduced | No Significant Reduction | p < 0.04 |
| Tear Fluid Eosinophils | Significantly Reduced | No Significant Reduction | p < 0.01 |
The clinical efficacy of this compound extends to other allergic eye conditions beyond VKC and SAC. A double-masked, randomized, multicenter study involving 73 patients with diagnoses of chronic allergic conjunctivitis, vernal conjunctivitis, seasonal conjunctivitis, and atopic conjunctivitis compared 0.1% this compound with 4.9% N-acetyl-aspartyl glutamic acid (NAAGA). nih.gov The results indicated a favorable response for this compound, particularly in the early stages of treatment. nih.gov At day 10 of the study, 86% of patients treated with this compound reported improvement, compared to 49% of those treated with NAAGA, suggesting a potentially faster onset of action for this compound. nih.gov
Comparative Clinical Studies with Other Therapeutic Agents
To better understand its place in therapy, this compound has been compared directly with other established treatments for allergic eye disease, primarily other mast cell stabilizers.
Cromolyn (B99618) Sodium: Several comparative studies have been conducted between this compound and cromolyn sodium. In a multicenter, double-masked study with 120 VKC patients, 0.1% this compound was found to be statistically superior to 4% cromolyn sodium in alleviating key symptoms like itching, tearing, and discomfort, as well as primary signs such as Trantas' dots and epithelial disease. The study concluded that this compound led to a greater and earlier improvement in the patients' condition. A similar masked, randomized clinical trial with 30 VKC patients also found 0.1% this compound to be clinically superior to 4% cromolyn sodium, with post-treatment symptom scores being significantly lower in the this compound group. Another multicentre study involving 135 patients with general allergic eye disease reported that 0.1% this compound resulted in a significantly more rapid and greater improvement in signs and symptoms compared to 2% sodium cromoglycate. However, one study noted that while this compound demonstrated a quicker onset of action, both 0.1% this compound and 2% sodium cromoglycate were found to be equally effective in reducing the signs and symptoms of VKC after an 8-week treatment period.
Spaglumic Acid: A double-blind trial was performed on 32 patients with seasonal allergic conjunctivitis to compare this compound with spaglumic acid using a conjunctival provocation test. The results showed with statistical significance that this compound was more effective at inhibiting the allergic response to the allergen and that its effect had a longer duration compared to spaglumic acid.
N-acetyl-aspartyl glutamic acid (NAAGA): In a study of 73 patients with a range of allergic ocular disorders, this compound was compared with NAAGA. nih.gov Physician and patient evaluations favored this compound at multiple time points (day 10, 28, and 42), suggesting that while both treatments are effective, this compound may have an earlier onset of action. nih.gov
Table 3: Summary of Comparative Efficacy of this compound vs. Other Mast Cell Stabilizers
| Comparator Agent | Condition(s) Studied | Key Finding |
|---|---|---|
| Cromolyn Sodium | Vernal Keratoconjunctivitis, Allergic Eye Disease | This compound demonstrated superior and/or earlier improvement in signs and symptoms in multiple studies. One study found equal efficacy after 8 weeks. |
| Spaglumic Acid | Seasonal Allergic Conjunctivitis | This compound showed greater efficacy and longer duration of action in inhibiting the allergic response. |
| N-acetyl-aspartyl glutamic acid (NAAGA) | Various Allergic Ocular Disorders | this compound may have an earlier onset of action. nih.gov |
Topical corticosteroids are potent anti-inflammatory agents used for severe allergic eye diseases. However, direct comparative, randomized clinical trials evaluating the efficacy of this compound against topical steroids for allergic conjunctivitis were not prominently identified in the reviewed literature. While steroids are often reserved for managing severe symptoms or disease flares, the existing clinical trial data for this compound primarily focuses on comparisons with placebo and other mast cell stabilizers. texas.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| This compound Tromethamine |
| Cromolyn Sodium |
| Spaglumic Acid |
| N-acetyl-aspartyl glutamic acid (NAAGA) |
| Dexamethasone |
Assessment of Clinical Outcomes and Symptom Resolution
Clinical research has demonstrated the efficacy of this compound in managing various allergic eye conditions by assessing its impact on a range of clinical signs and patient-reported symptoms. Studies have consistently shown significant improvements in the core indicators of ocular allergy following treatment with this compound.
In the context of vernal keratoconjunctivitis (VKC), this compound has proven to be effective in resolving associated corneal complications. A multicenter, double-masked study found this compound 0.1% ophthalmic solution to be significantly more effective than placebo in reducing the severity of epithelial disease and corneal staining. nih.gov This study also noted that this compound ameliorated other key signs of VKC, including upper tarsal papillae, limbal signs such as papillae and hyperemia, and conjunctival discharge. nih.gov While there was a clinically significant relief of symptoms like itching, tearing, and photophobia, the differences were not always statistically significant when compared to placebo. nih.gov Another study involving 40 patients with VKC reported a significant positive effect of the drug on both signs and symptoms, with 97.4% of patients being considered cured by the end of the study based on becoming symptom-free and the resolution of ocular signs. drugbank.comresearchgate.net
For general allergic conjunctivitis, clinical trials have shown that this compound provides significant improvement. nih.gov A double-blind, randomized, placebo-controlled trial conducted on patients with seasonal allergic conjunctivitis due to grass pollen found that the this compound-treated group showed a significant clinical improvement and a reduction in inflammatory cells after four weeks. nih.gov Specifically, patients using this compound reported significantly fewer symptoms of tearing, burning, itching, photophobia, and eyelid swelling compared to the placebo group. nih.gov In an allergen challenge model, this compound was effective at reducing the total symptom score and hyperemia during the early phase of the allergic reaction. nih.gov It also significantly inhibited ocular itching and reduced the recruitment of inflammatory cells like eosinophils and neutrophils in tear fluid following the allergen challenge. nih.govnih.gov
In cases of giant papillary conjunctivitis (GPC) associated with ocular prostheses, this compound has demonstrated efficacy in modulating the underlying inflammatory response. One study found that patients with GPC had significantly higher levels of leukotriene B4 and leukotriene C4 in their tears compared to healthy controls. nih.gov After one month of treatment with this compound 0.1%, the tear levels of these inflammatory mediators were significantly reduced. nih.gov
Comparative effectiveness research has frequently benchmarked this compound against cromolyn sodium, another mast cell stabilizer. A multicenter, double-masked study comparing this compound 0.1% with cromolyn sodium 4% in 120 VKC patients found this compound to be statistically superior in alleviating several primary symptoms and signs. nih.gov The physician's assessment indicated that this compound produced a greater and earlier improvement in patients' conditions compared to cromolyn sodium. nih.gov Another randomized clinical trial supported these findings, showing that patients treated with this compound had significantly lower symptom scores and improved clinical signs post-treatment compared to those treated with cromolyn sodium. nih.gov
Table 1: Comparative Efficacy of this compound vs. Cromolyn Sodium in Vernal Keratoconjunctivitis A summary of findings from a multicenter, double-masked, parallel-group clinical study. nih.gov
| Clinical Outcome | This compound 0.1% | Cromolyn Sodium 4% | Result |
| Symptoms | |||
| Itching | Superior Alleviation | Less Effective | Statistically Superior |
| Tearing | Superior Alleviation | Less Effective | Statistically Superior |
| Foreign-Body Sensation | Superior Alleviation | Less Effective | Statistically Superior |
| Discomfort | Superior Alleviation | Less Effective | Statistically Superior |
| Signs | |||
| Trantas' dots | Superior Alleviation | Less Effective | Statistically Superior |
| Palpebral Conjunctival Changes | Superior Alleviation | Less Effective | Statistically Superior |
| Bulbar Conjunctival Hyperemia | Superior Alleviation | Less Effective | Statistically Superior |
| Eyelid Erythema/Swelling | Superior Alleviation | Less Effective | Statistically Superior |
| Epithelial Disease | Superior Alleviation | Less Effective | Statistically Superior |
| Overall Physician Judgement | Greater & Earlier Improvement | Slower Improvement | This compound Favored |
Table 2: Patient-Reported Improvement in Ocular Allergies: this compound vs. Placebo Findings from a 4-week randomized controlled trial in seasonal allergic conjunctivitis. nih.govnih.gov
| Symptom | This compound 0.1% | Placebo | Outcome |
| Tearing | Significant Reduction | Minimal Reduction | This compound Superior |
| Burning & Itching | Significant Reduction | Minimal Reduction | This compound Superior |
| Photophobia | Significant Reduction | Minimal Reduction | This compound Superior |
| Eyelid Swelling | Significant Reduction | Minimal Reduction | This compound Superior |
| Need for Additional Medication | 2 of 14 patients | 11 of 13 patients | This compound Significantly Reduced Need (P<0.002) |
Safety Profile and Advanced Toxicological Research
Carcinogenesis and Tumorigenicity Studies
Long-term studies have been conducted to assess the carcinogenic and tumorigenic potential of lodoxamide. A two-year oral administration study in rats with this compound tromethamine at doses up to 100 mg/kg/day showed no neoplastic or tumorigenic effects. fda.govmedsinfo.com.aumedsafe.govt.nzhpra.iepillintrip.comrxlist.com This dose is significantly higher, more than 5000 times, than the proposed human clinical dose. fda.govmedsinfo.com.aumedsafe.govt.nzhpra.iepillintrip.comrxlist.com
Mutagenicity and Genotoxicity Assessments
Studies evaluating the mutagenic and genotoxic potential of this compound have been conducted using various in vitro assays. No evidence of mutagenicity or genetic damage was observed in several standard tests. fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comrxlist.comsdrugs.com
Table 1: Summary of Mutagenicity and Genotoxicity Assay Results for this compound
| Assay | Test System | Result | Citation |
| Ames Salmonella Assay | Salmonella strains | Negative (with and without metabolic activation) | fda.govhpra.ienps.org.aurxlist.comsdrugs.comnovartis.com |
| Chromosomal Aberration in CHO Cells Assay | Chinese Hamster Ovary (CHO) cells | No evidence of genetic damage | fda.govhpra.ierxlist.comsdrugs.com |
| Mouse Forward Lymphoma Assay | Mouse lymphoma cells | No evidence of genetic damage | fda.govhpra.ierxlist.comsdrugs.com |
| BALB/c-3T3 Cells Transformation Assay | BALB/c-3T3 mouse fibroblasts | Some increase in transformed foci at high concentrations (>4000 µg/mL) | fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comrxlist.com |
Ames Salmonella Assay
The Ames Salmonella Assay is a widely used test to evaluate the potential of a chemical to induce gene mutations. inotiv.com this compound tromethamine tested negative in the Ames Salmonella Assay, both with and without metabolic activation, indicating no evidence of mutagenicity in this system. fda.govhpra.ienps.org.aurxlist.comsdrugs.comnovartis.com
Chromosomal Aberration in CHO Cells Assay
This assay assesses the ability of a substance to cause structural changes in chromosomes. inotiv.comnih.gov In the Chromosomal Aberration in CHO Cells Assay, this compound showed no evidence of inducing genetic damage. fda.govhpra.ierxlist.comsdrugs.com
Mouse Forward Lymphoma Assay
The Mouse Forward Lymphoma Assay is another in vitro test used to detect gene mutations and chromosomal alterations. researchgate.net this compound did not show evidence of genetic damage in the Mouse Forward Lymphoma Assay. fda.govhpra.ierxlist.comsdrugs.com
BALB/c-3T3 Cells Transformation Assay
The BALB/c-3T3 Cells Transformation Assay is an in vitro method used to assess the potential of chemicals to induce morphological transformation of cells, which can be an indicator of carcinogenic potential. mdpi.com In this assay, some increase in the number of transformed foci was observed at high concentrations of this compound (greater than 4000 µg/mL). fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comrxlist.com
Reproductive Toxicology
Reproduction studies have been conducted with this compound tromethamine administered orally to rats and rabbits at doses of 100 mg/kg/day. fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comrxlist.comwikidoc.orgmedicaldialogues.in These studies produced no evidence of developmental toxicity. fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comwikidoc.orgmedicaldialogues.in Animal studies have not shown evidence of an increased occurrence of fetal damage. medsinfo.com.aumedsafe.govt.nznps.org.audrugs.com No evidence of impairment of reproductive function was shown in laboratory animal studies. fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comrxlist.com However, there are no adequate and well-controlled studies in pregnant women. fda.govpillintrip.comwikidoc.orgmedicaldialogues.indrugs.com The Australian TGA pregnancy category for this compound tromethamine is B1, indicating that the drug has been taken by a limited number of pregnant women and women of childbearing age without an observed increase in malformation frequency or other direct or indirect harmful effects on the fetus. nps.org.audrugs.comtga.gov.au The US FDA pregnancy category is B, meaning animal reproduction studies have not demonstrated a risk to the fetus, but there are no adequate and well-controlled studies in pregnant women. wikidoc.orgdrugs.com
Table 2: Summary of Reproductive Toxicology Findings for this compound
| Species | Route of Administration | Dose (mg/kg/day) | Findings | Citation |
| Rat | Oral | 100 | No evidence of developmental toxicity. No impairment of reproductive function. | fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comrxlist.comwikidoc.orgmedicaldialogues.in |
| Rabbit | Oral | 100 | No evidence of developmental toxicity. No impairment of reproductive function. | fda.govmedsinfo.com.aumedsafe.govt.nzhpra.ienps.org.aupillintrip.comwikidoc.orgmedicaldialogues.in |
Compound Names and PubChem CIDs
Fertility and Reproductive Performance
Data regarding the effect of this compound on fertility in humans are currently unavailable. novartis.commedsinfo.com.aumedsafe.govt.nz However, preclinical studies conducted in laboratory animals provide some insight. Reproduction studies involving oral administration of this compound trometamol to rats and rabbits at doses up to 100 mg/kg/day did not show evidence of impaired reproductive function or developmental toxicity. novartis.commedsinfo.com.aumedsafe.govt.nzrxlist.comhpra.ie These doses are significantly higher than the proposed human clinical dose, exceeding it by more than 5,000 times in some studies. rxlist.comhpra.iefda.gov
Excretion in Human Milk
It is not known whether this compound is excreted in human milk. novartis.commedsinfo.com.aumedsafe.govt.nzrxlist.comhpra.iefda.govdrugs.com Insufficient information exists regarding the excretion of this compound in animal milk. novartis.commedsinfo.com.aumedsafe.govt.nzhpra.ie Due to the lack of data, a risk to the breastfed child cannot be excluded. novartis.commedsinfo.com.aumedsafe.govt.nzhpra.iedrugs.com A decision on whether to discontinue breastfeeding or discontinue this compound therapy should consider the benefits of breastfeeding for the child and the benefits of therapy for the mother. medsinfo.com.aumedsafe.govt.nzhpra.ie Although no published data exist on this compound use during lactation, maternal milk levels are likely to be very low following ophthalmic administration. nih.gov Applying pressure to the tear duct after instillation may help limit systemic absorption and potentially reduce the amount of drug in breastmilk. drugs.com
Systemic Tolerability Following Oral Administration
While this compound is primarily administered topically to the eye, information on systemic tolerability comes from studies involving oral administration and instances of accidental ingestion. Accidental ingestion of oral this compound at doses ranging from 0.1 mg to 10.0 mg has been associated with adverse effects such as a feeling of warmth or flushing, headache, dizziness, fatigue, sweating, nausea, loose stools, and abdominal cramping. medsinfo.com.auhpra.iefda.govwikidoc.orgmedicines.org.uk Transient elevations of systolic and diastolic blood pressure have been noted with oral doses of 3.0 mg and 10.0 mg, but these effects resolved spontaneously. medsinfo.com.auhpra.iefda.govmedicines.org.uk Accidental oral overdose of larger amounts (120 mg to 180 mg) resulted in temporary sensations of warmth, profuse sweating, diarrhea, light-headedness, and stomach distension, with no permanent adverse effects observed. rxlist.comfda.govwikidoc.org
The systemic absorption of this compound following topical ocular administration is generally low. patsnap.comfda.gov A study involving healthy adult volunteers receiving topical this compound eye drops (one drop in each eye four times daily for ten days) resulted in detectable this compound plasma levels in only a small percentage of samples (3 out of 108) at a detection limit of 2.5 ng/mL. novartis.commedsinfo.com.aumedsafe.govt.nzfda.gov This suggests that only minute amounts may be absorbed systemically in some patients. medsinfo.com.aumedsafe.govt.nz
Cardiovascular Effects
Transient elevations of systolic and diastolic blood pressure have been reported following oral administration of this compound at doses of 3.0 mg and 10.0 mg. medsinfo.com.auhpra.iefda.govmedicines.org.uk These effects were temporary and resolved spontaneously. medsinfo.com.auhpra.iefda.govmedicines.org.uk Palpitations have also been reported with this compound ophthalmic, though the frequency was not specified. drugs.comdrugs.com
Ocular and Non-Ocular Adverse Event Mechanisms
The mechanism behind some ocular and non-ocular adverse events associated with this compound appears related to its pharmacological action and potential for localized irritation or, less commonly, systemic absorption.
Ocular Adverse Events: The most frequently reported ocular adverse experiences in clinical studies of this compound eye drops are transient burning, stinging, or discomfort upon instillation. rxlist.comfda.govdrugs.comdrugs.com This occurred in approximately 15% of subjects in some studies. rxlist.comdrugs.comdrugs.com Other common ocular events (occurring in 1% to 5% of patients) include ocular itching/pruritus, blurred vision, dry eye, tearing/discharge, and hyperemia. rxlist.comdrugs.comdrugs.com Less common ocular events (occurring in less than 1% of subjects) have included corneal erosion/ulcer, scales on lid/lash, eye pain, ocular edema/swelling, ocular warming sensation, ocular fatigue, chemosis, corneal abrasion, anterior chamber cells, keratopathy/keratitis, blepharitis, allergy, sticky sensation, and epitheliopathy. rxlist.comdrugs.comdrugs.com These ocular effects are likely related to direct irritation from the eye drop formulation or the drug itself at the site of application.
Non-Ocular Adverse Events: Non-ocular events reported in clinical studies and instances of oral exposure include headache, dizziness, somnolence, nausea, stomach discomfort, sneezing, dry nose, rash, feeling of warmth or flushing, fatigue, sweating, loose stools, and urinary frequency/urgency. ncats.iomedsinfo.com.aurxlist.comfda.govwikidoc.orgdrugs.comdrugs.commims.com These effects, particularly those observed after oral administration or accidental ingestion of larger doses, suggest a potential for systemic effects when this compound is absorbed beyond minimal levels. The feeling of warmth or flushing and transient blood pressure changes noted with oral administration point towards potential, albeit temporary, systemic vascular effects. medsinfo.com.auhpra.iefda.govmedicines.org.uk The precise mechanisms for all non-ocular adverse events are not fully elucidated but may involve interaction with receptors or physiological processes beyond the mast cell stabilization in the eye, particularly at higher systemic concentrations.
Drug Interaction Research and Concomitant Therapies
Ophthalmic Drug Interaction Studies
Formal studies specifically designed to evaluate ophthalmic drug interactions with lodoxamide are limited. medsafe.govt.nzmedsinfo.com.aumedicines.org.uk Despite the lack of dedicated studies, clinical trials have allowed for the co-administration of certain ophthalmic medications without reported interactions. medsafe.govt.nzmedsinfo.com.au
Systemic Drug Interaction Studies
Similar to ophthalmic interactions, specific studies investigating systemic drug interactions with this compound have not been performed. medsafe.govt.nzmedsinfo.com.au Due to the low systemic absorption following topical ophthalmic administration, the potential for systemic drug interactions is considered limited. drugbank.compdr.netnv.gov
Concomitant Use with Other Ocular Medications
During clinical studies, this compound has been used concomitantly with a limited number of other ocular medications. medsafe.govt.nzmedsinfo.com.au No interactions were observed in these cases. medsafe.govt.nzmedsinfo.com.au It is generally advised to wait at least 10 minutes between the instillation of this compound eye drops and other eye drops. medsafe.govt.nzmedsinfo.com.au
Corticosteroids (Systemic and Ophthalmic)
Concomitant use of corticosteroids (both systemic and ophthalmic) with this compound was permitted in clinical studies, and no interactions were observed. medsafe.govt.nzmedsinfo.com.au Corticosteroids may be used concurrently with this compound eye drops. medsafe.govt.nzmedicines.org.uk
NSAIDs
While specific interaction studies with this compound were not found, non-steroidal anti-inflammatory drugs (NSAIDs) are another class of medications used in ophthalmic practice, sometimes for ocular itching associated with allergic conjunctivitis. nv.govmedscape.com Clinical studies with this compound permitted the concomitant use of ketorolac, an ophthalmic NSAID, without observed interactions. medsafe.govt.nzmedsinfo.com.au
Beta-blockers
Based on the available search information, specific detailed research findings or data tables regarding drug interactions between this compound and beta-blockers are not readily found within the provided search results. Some sources indicate that there are no known interactions between this compound ophthalmic and other medicines webmd.comgoodrx.com. While interactions involving ophthalmic beta-blockers and systemic beta-blockers have been noted openophthalmologyjournal.comnih.gov, this does not directly address potential interactions between this compound and beta-blockers. Research has focused on this compound's mechanism as a mast cell stabilizer and its interaction with targets like GPR35 nih.govnih.gov, as well as its general pharmacokinetic properties drugbank.com. However, specific studies detailing the effects of concomitant use of this compound and beta-blockers, or providing relevant clinical data on such interactions, were not identified in the provided search results.
Future Research Directions and Emerging Applications
Elucidating the Complete Mechanism of Action
Although lodoxamide is known to stabilize mast cells and inhibit the release of inflammatory mediators like histamine (B1213489), its precise mechanism of action is not yet fully understood. nih.govmims.compatsnap.comrxlist.comdrugbank.com It is postulated to prevent calcium influx into mast cells upon antigen stimulation, thereby stabilizing the cell membrane and inhibiting degranulation. nih.govdrugbank.com This mechanism may share similarities with cromolyn (B99618) sodium, as both exhibit cross-tachyphylaxis. nih.govdrugbank.com
Recent research has identified this compound as a potent agonist at the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammatory processes and pain. wikipedia.org Studies have investigated the activation mechanism of GPR35 by this compound, providing structural insights into how this compound binds to the receptor and initiates signaling. researchgate.net This involves interactions with specific residues in the ligand-binding pocket and conformational changes in the receptor helices that facilitate G protein coupling. researchgate.net Further research is needed to fully elucidate the downstream signaling pathways activated by this compound through GPR35 and how this contributes to its therapeutic effects, both in ocular allergies and potentially in other conditions. Understanding the interplay between mast cell stabilization and GPR35 agonism is a key area for future investigation.
Novel Therapeutic Applications Beyond Ocular Allergies
While primarily used for ocular allergies, the identification of this compound as a GPR35 agonist opens avenues for exploring its therapeutic potential in conditions where GPR35 plays a role. GPR35 has been suggested to be involved in inflammatory bowel disease and bacterial infections of the gastrointestinal system. researchgate.net
Preclinical studies have also indicated protective effects of this compound in models of liver fibrosis and hepatic steatosis in mice, potentially mediated through GPR35. researchgate.netnih.gov this compound was shown to attenuate CCl4-induced liver fibrosis in mice, and a GPR35 antagonist reversed these effects. nih.gov Another study demonstrated that this compound treatment could reverse pre-established lipid accumulation in hepatocytes, suggesting a potential role in nonalcoholic fatty liver disease. researchgate.net These findings, although preliminary and requiring further investigation, suggest that this compound or related GPR35 agonists could have therapeutic applications beyond allergic conditions. researchgate.netnih.gov
Structure-Activity Relationship Studies for Enhanced Potency and Selectivity
Understanding the structure-activity relationship (SAR) of this compound and its interaction with its targets, particularly GPR35, is crucial for the rational design of novel compounds with enhanced potency, selectivity, and potentially improved pharmacokinetic profiles. Studies investigating the SAR of compounds acting on GPR35, including this compound derivatives, are ongoing. acs.org These studies aim to identify key structural features of this compound that are critical for its binding and activation of GPR35. By modifying the chemical structure of this compound, researchers hope to develop new molecules with tailored activity profiles, potentially leading to more effective treatments for a wider range of conditions.
Development of Advanced Delivery Systems
For ocular applications, the effectiveness of this compound is influenced by its limited contact time on the ocular surface due to tear turnover and drainage. researchgate.netmdpi.com Future research is focused on developing advanced drug delivery systems to improve the bioavailability and residence time of this compound in the eye. researchgate.net These systems could include nanoparticles, liposomes, in-situ gels, or drug-embedded contact lenses, designed to provide sustained release of the drug, reduce the frequency of administration, and potentially enhance penetration into ocular tissues. researchgate.netmdpi.com Advanced delivery systems are also being explored for potential systemic administration if future research supports the use of this compound or its analogs for non-ocular conditions. google.comgoogle.com
Pharmacogenomic and Personalized Medicine Approaches
Pharmacogenomics, the study of how genetic variations influence drug response, holds promise for personalizing medicine. mdpi.comresearchgate.netnih.gov While the application of pharmacogenomics to this compound is not yet extensively studied, future research may explore how genetic factors influence individual responses to this compound therapy. mdpi.comresearchgate.netnih.gov This could involve identifying genetic polymorphisms that affect drug metabolism, target receptor expression (like GPR35), or downstream signaling pathways. mdpi.comimsociety.orgeppermed.eu Understanding these genetic influences could help predict which patients are most likely to benefit from this compound, optimize dosing, and minimize the risk of non-response. researchgate.netnih.gov
Long-Term Efficacy and Safety in Diverse Patient Populations
While clinical trials have established the efficacy and safety of this compound for ocular allergies, particularly in studies up to several months, there is a need for more extensive data on its long-term efficacy and safety, especially in diverse patient populations, including different age groups and those with co-morbidities. tg.org.aumedsinfo.com.auresearchgate.netdrugs.com Studies evaluating the sustained benefits and potential long-term effects of this compound in larger and more varied cohorts are important for optimizing its clinical use and identifying any rare or delayed adverse effects. medsinfo.com.auresearchgate.net Research comparing the long-term effectiveness of this compound with newer therapies in real-world settings would also be valuable. bjgp.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
